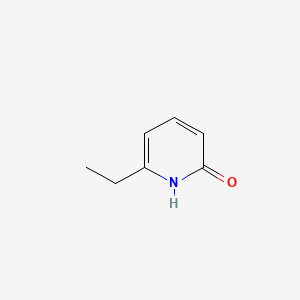

6-Ethyl-2(1h)-pyridinone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-4-3-5-7(9)8-6/h3-5H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQXAOKYVNWFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210905 | |

| Record name | 1H-Pyridin-2-one, 6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61892-99-7 | |

| Record name | 1H-Pyridin-2-one, 6-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyridin-2-one, 6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Ethyl 2 1h Pyridinone

Diverse Synthetic Routes to the 6-Ethyl-2(1H)-pyridinone Core Structure

The construction of the this compound backbone can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclization and Condensation Reactions for Pyridinone Formation

Cyclization and condensation reactions represent a foundational approach to pyridinone synthesis. A common method involves the condensation of a β-keto ester, such as ethyl acetoacetate (B1235776), with an amine source like ammonium (B1175870) acetate. This reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization to yield the pyridinone ring. Another strategy involves the cyclization of enamines derived from the reaction of adducts with aromatic amines in the presence of a base to form novel pyridin-2(1H)-one derivatives. acs.org The enol forms of acetoacetamides can also undergo cyclization to form the desired pyridinone structure. Furthermore, the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in basic media has been shown to produce substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Reference |

| Ethyl acetoacetate, Ammonium acetate | Reflux | This compound | |

| Enamine adducts, Aromatic amines | Base | Pyridin-2(1H)-one derivatives | acs.org |

| Enol forms of acetoacetamides | Cyclization | 2-Pyridinone structure | |

| N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides | Basic media | 4,6-dimethylpyridin-2(1H)-ones | researchgate.net |

Blaise Reaction Approaches in 2-Pyridinone Synthesis

The Blaise reaction offers a powerful and convergent route to substituted 2-pyridones. acs.org A vinylogous version of the classic Blaise reaction, involving the zinc-mediated reaction of nitriles with ethyl-4-bromocrotonate, provides a single-step synthesis of C(6)-substituted pyridin-2-ones. researchgate.net This method assembles the pyridine (B92270) ring via a [C4 + CN] strategy. researchgate.netpondiuni.edu.in A tandem, one-pot variation involves the reaction of a Blaise intermediate, generated in situ from an ethyl bromoacetate (B1195939) and a nitrile, with propiolates to afford 2-pyridone derivatives in good to excellent yields. organic-chemistry.orgfrontiersin.org This approach is operationally convenient as it circumvents the need for pre-synthesized β-enaminocarbonyl or α,β-unsaturated carbonyl substrates. organic-chemistry.org The proposed mechanism involves a Michael addition of the Blaise intermediate to the propiolate, followed by isomerization, rearrangement, and intramolecular cyclization. frontiersin.org

| Reactants | Key Reagents | Reaction Type | Product | Reference |

| Nitriles, Ethyl-4-bromocrotonate | Zinc | Vinylogous Blaise Reaction | C(6)-substituted pyridin-2-ones | researchgate.netpondiuni.edu.in |

| Nitriles, Ethyl bromoacetate, Propiolates | Zinc | Tandem One-Pot Blaise Reaction | 2-Pyridone derivatives | organic-chemistry.orgfrontiersin.org |

One-Pot and Multi-Step Synthesis Protocols

Both one-pot and multi-step syntheses are employed for constructing the 2-pyridinone core, each with its own merits. One-pot multi-component reactions (MCRs) are particularly attractive for their efficiency and atom economy. For instance, the combination of amines, aldehydes, and diketones in ethanol (B145695) with a catalytic amount of acid can generate 3,4-dihydropyridin-2(1H)-ones. Another efficient one-pot, four-component synthesis of pyridin-2(1H)-one derivatives utilizes a ketone, malononitrile (B47326), ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation, offering advantages like shorter reaction times and high yields. mdpi.comnih.gov

Conversely, multi-step protocols allow for controlled synthesis and purification of intermediates. A one-pot, two-step synthesis of masked 2-pyridones has been developed, which involves a gold-catalyzed cycloisomerization followed by an oxidative nitrogen insertion from 1,3-enynyl esters. acs.org A three-component reaction of cyanoacetic acid hydrazide, aldehydes, and malononitrile catalyzed by magnesium oxide or bismuth(III) nitrate (B79036) pentahydrate also provides N-amino-2-pyridone derivatives. scirp.org

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| One-Pot MCR | Amines, Aldehydes, Diketones | Ethanol, Catalytic HCl | 3,4-Dihydropyridin-2(1H)-ones | |

| One-Pot Four-Component | Ketone, Malononitrile, Ethyl cyanoacetate, Hydrazine hydrate | Ultrasound irradiation, Piperidine | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives | mdpi.comnih.gov |

| One-Pot Two-Step | 1,3-Enynyl esters | Gold catalyst, Phenyliodonium diacetate (PIDA) | Masked 2-pyridones | acs.org |

| One-Pot Three-Component | Cyanoacetic acid hydrazide, Aldehydes, Malononitrile | MgO or Bi(NO3)3·5H2O | N-amino-2-pyridone derivatives | scirp.org |

Catalyst-Mediated Synthetic Strategies (e.g., Cu-catalyzed N-arylation, Co(III)-catalyzed Annulation)

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of 2-pyridones.

Copper-Catalyzed N-Arylation: Mild and efficient copper-catalyzed methods for the N-arylation of 2-pyridones have been developed. organic-chemistry.orgorganic-chemistry.orgnih.gov Using diaryliodonium salts as the aryl source, these reactions can proceed at room temperature in the presence of a copper catalyst, such as copper(I) chloride, providing N-aryl-2-pyridones in high yields with short reaction times. organic-chemistry.orgacs.orgresearchgate.net This method is highly chemoselective for N-arylation over O-arylation and tolerates a variety of functional groups. organic-chemistry.org The synthesis of the antifibrotic drug Pirfenidone has been achieved in 99% yield using this approach. organic-chemistry.orgresearchgate.net

Cobalt(III)-Catalyzed Annulation: Cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides a route to pyridinones in very good yields. organic-chemistry.orgacs.orgresearchgate.net This protocol utilizes an inexpensive cobalt catalyst and demonstrates good functional group tolerance. acs.orgresearchgate.net Furthermore, Cp*Co(III)-catalyzed site-selective C-H amidation of pyridones using oxazolones as the amidation reagent has been reported, offering a direct method for modifying pyridone derivatives under mild conditions. rsc.org

| Catalytic System | Reaction Type | Reactants | Product | Reference |

| CuCl | N-Arylation | 2-Pyridones, Diaryliodonium salts | N-Aryl-2-pyridones | organic-chemistry.orgacs.orgresearchgate.net |

| Co(III) catalyst | Redox-Neutral Annulation | Acrylamides, Vinylene carbonate | Pyridinones | organic-chemistry.orgacs.orgresearchgate.net |

| Cp*Co(III) catalyst | Site-Selective C-H Amidation | Pyridones, Oxazolones | C6-amidated pyridones | rsc.org |

Other catalyst-mediated strategies include Ru(II)-catalyzed oxidative annulation of alkynes by acrylamides and Pd(II)-catalyzed C-H/C-H coupling of N-alkenyl acrylamides. mdpi.com

Green Chemistry Approaches in 2-Pyridinone Synthesis (e.g., Infrared Irradiation)

In line with the principles of green chemistry, environmentally benign methods for 2-pyridinone synthesis have been explored. Infrared (IR) irradiation has been successfully employed as an energy source to promote the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives from 4H-pyrans. scielo.org.mxjmcs.org.mx This method proceeds under mild reaction conditions and offers a rapid and clean activation mode. scielo.org.mxmdpi.com Another green approach involves the use of IR irradiation for the multicomponent synthesis of 4-aryl substituted-5-alkoxy carbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones in the absence of a solvent, yielding moderate to good results. mdpi.comnih.govresearchgate.net

| Green Chemistry Approach | Starting Materials | Conditions | Product Type | Reference |

| Infrared Irradiation | 4H-pyrans | Mild, Catalytic H2SO4, DDQ | 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones | scielo.org.mxjmcs.org.mx |

| Infrared Irradiation | Aldehydes, Meldrum's acid, etc. | Solvent-free, Multicomponent | 4-aryl substituted-5-alkoxy carbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones | mdpi.comnih.govresearchgate.net |

Functional Group Interconversions and Derivatization Strategies of this compound

Once the this compound core is established, further modifications can be introduced through various functional group interconversions and derivatization reactions. These transformations are essential for creating libraries of analogues for structure-activity relationship (SAR) studies.

Common reactions include:

Oxidation: The pyridinone ring can be oxidized to the corresponding pyridine N-oxides.

Reduction: The keto group at the C-2 position can be reduced to a hydroxyl group, yielding a 2-hydroxypyridine (B17775) derivative.

Substitution: The pyridinone ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents at different positions. The C-3, C-4, and C-5 positions can be selectively functionalized under transition metal-catalyzed conditions. mdpi.com

N-Alkylation: Direct and regioselective N-alkylation of 2-pyridones can be achieved with α-keto esters using a deoxygenation process mediated by P(NMe₂)₃. organic-chemistry.org

Derivatization for Biological Screening: Focused derivatization is often employed to improve properties like oral bioavailability. For instance, the introduction of a hydroxyl group can increase aqueous solubility. nih.gov A series of potent 2-pyridinone HIV-1 reverse transcriptase inhibitors were developed by modifying the substituent at the 3-position. nih.gov

| Reaction Type | Reagents/Conditions | Position(s) Modified | Resulting Functional Group/Derivative | Reference |

| Oxidation | Oxidizing agents | Pyridine Nitrogen | Pyridine N-oxide | |

| Reduction | Reducing agents | C-2 Carbonyl | Hydroxyl group | |

| Electrophilic Substitution | Electrophiles | C-3, C-4, C-5 | Various substituents | mdpi.com |

| N-Alkylation | α-keto esters, P(NMe₂)₃ | N-1 | Alkyl group | organic-chemistry.org |

| Derivatization | Various reagents | e.g., C-3 | e.g., (Benzoxazol-2-yl)ethyl | nih.gov |

Oxidation Reactions Leading to Pyridine N-Oxides

The nitrogen atom in the this compound ring can be oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide functionality can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions. chemicalbook.com For instance, the formation of a pyridine N-oxide can facilitate electrophilic substitution reactions that might otherwise be difficult to achieve with the parent pyridinone. chemicalbook.com

In a broader context of pyridine chemistry, the oxidation of pyridines to their N-oxides is a well-established method. diva-portal.org These N-oxides are valuable intermediates; for example, they can react with Grignard reagents to yield 2-substituted pyridines after treatment with acetic anhydride. organic-chemistry.org

Reduction Reactions of the Keto Group to Hydroxyl Groups

The keto group at the C2 position of this compound can be reduced to a hydroxyl group, yielding the corresponding 6-ethyl-2-hydroxypyridine. This reduction can be accomplished using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation is significant as it converts the pyridinone into a hydroxypyridine, a structural motif with different chemical reactivity and potential biological activity.

In related systems, the reduction of a 6-keto group in morphinan (B1239233) alkaloids to a 6-hydroxy group has been achieved through catalytic hydrogenation. google.com This method, while applied to a different molecular framework, highlights a common strategy for keto-to-hydroxyl group transformations.

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is susceptible to electrophilic substitution, allowing for the introduction of various substituents at different positions on the ring. The electron density of the pyridine ring influences the position of substitution. Due to the electron-withdrawing nature of the nitrogen atom, electrophilic attack typically occurs at the 3 and 5-positions in acidic media. chemicalbook.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, which are often carried out under acidic or basic conditions. For instance, nitration of a related compound, 5-ethyl-6-methyl-2(1H)-pyridinone, yields the 3-nitro derivative.

The reactivity of the pyridine ring towards electrophiles can be enhanced by the presence of activating groups. Conversely, pyridine and its derivatives are generally less reactive towards electrophilic substitution than benzene. abertay.ac.uk

N-Substitution and Ring Modifications for Advanced Derivatives

The nitrogen atom of the pyridinone ring can be alkylated or otherwise substituted to create a diverse range of derivatives. sci-hub.se This N-functionalization is a key strategy for modifying the properties of the molecule. sci-hub.se For instance, a series of potent HIV-1 reverse transcriptase inhibitors were developed based on N-substituted 2-pyridinone derivatives, highlighting the importance of this modification in medicinal chemistry. nih.gov

Ring modifications can also be performed to construct more complex heterocyclic systems. For example, the core structure of this compound can be incorporated into larger, fused ring systems, leading to novel compounds with potentially interesting biological activities.

Formation of Pyridinone-Annelated Heterocyclic Systems

The this compound scaffold can be used as a building block for the synthesis of annelated (ring-fused) heterocyclic systems. acs.org These reactions often involve the cyclization of appropriately functionalized pyridinone derivatives. For example, intramolecular cyclizations of vinylketenes onto the C=N bond of nitrogen heteroaromatics can produce α-pyridone-based azaheteroaromatics. acs.org The synthesis of imidazopyridinone, pyridopyrimidinone, and thiazolopyridinone derivatives has been achieved through reactions involving ketene (B1206846) N,S-acetals and aromatic aldehydes. rsc.org These complex structures are of interest in medicinal chemistry due to their potential biological activities. rsc.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The synthesis of this compound and its derivatives can be optimized to improve both the yield and purity of the final product. Key factors that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

One common synthetic route involves the condensation of ethyl acetoacetate with ammonium acetate. The conditions for this type of reaction, such as the use of reflux, are critical for driving the reaction to completion and maximizing the yield. In the synthesis of related pyridinone derivatives, various solvents such as methanol (B129727), ethanol, acetonitrile, and water have been evaluated, with ethanol often being a solvent of choice. researchgate.netmdpi.com

Catalysts also play a crucial role. For instance, in multicomponent reactions to form pyridinone derivatives, the catalyst loading is a key parameter to optimize. mdpi.com In some syntheses, a catalyst may not be required, which offers advantages in terms of simplicity and environmental impact. rsc.org

The optimization process often involves a systematic study of different reaction parameters. For example, response surface methodology (RSM) has been used to optimize the synthesis of certain heterocyclic systems, where variables like temperature and solvent composition are systematically varied to find the optimal conditions for yield and reaction time. rsc.org

Below is a table summarizing various reaction conditions and their impact on the synthesis of pyridinone derivatives, which can inform the optimization of this compound synthesis.

| Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

| Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, pyridin-2-amine, tert-butyl isonitrile | In(OTf)3, HBF4 | Toluene | 120 °C | 2 h | 89% | researchgate.net |

| Ketone, malononitrile, ethyl cyanoacetate, hydrazine hydrate | Piperidine (10 mol%) | Ethanol | 25-30 °C | 30-40 min | Excellent | mdpi.com |

| Diamines/cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitroethene, aromatic aldehydes, Meldrum's acid | None | Aqueous Ethanol | 72 °C | 5-180 min | 50-89% | rsc.org |

| 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone | 7% Palladium on charcoal, Hydrogen (50 psi) | Methanol/THF (1:1) | Room Temp | 3.5 h | Not specified |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethyl 2 1h Pyridinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 6-Ethyl-2(1H)-pyridinone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the protons in different chemical environments. The spectrum is characterized by signals for the ethyl group and the pyridinone ring protons.

The protons of the ethyl group typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern indicative of ethyl group spin-spin coupling. These signals are generally found in the upfield region of the spectrum. Specifically, the methyl protons are expected to resonate around δ 1.2–1.5 ppm, while the methylene protons appear further downfield at approximately δ 2.5–3.0 ppm due to their proximity to the pyridinone ring.

The protons attached to the pyridinone ring are observed in the downfield region, typically between δ 6.5–7.5 ppm, a range characteristic of protons on a pyridine-like aromatic system. The specific chemical shifts and coupling patterns of these ring protons provide detailed information about their relative positions on the ring. For instance, in a related compound, 1-(4-ethylphenyl)-1,6-dihydro-6-oxopyridine-3-carboxylic acid, the pyridone ring protons show distinct signals, with one appearing as a doublet at 6.43 ppm and another as a doublet at 6.95 ppm. rjptonline.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Ethyl (CH₃) | 1.2-1.5 | Triplet | |

| Ethyl (CH₂) | 2.5-3.0 | Quartet | |

| Pyridinone Ring | 6.5-7.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon (C=O) of the pyridone ring is a key diagnostic signal and is typically observed significantly downfield, often in the range of δ 160-170 ppm. For example, in a similar pyridone derivative, the carbonyl carbon resonates at 162.1 ppm. In another related structure, 1-(4-ethylphenyl)-1,6-dihydro-6-oxopyridine-3-carboxylic acid, the carbonyl carbon appears at 161.2 ppm. rjptonline.org

The carbon atoms of the ethyl group appear in the upfield region of the spectrum. The methyl carbon (CH₃) is expected around δ 12-15 ppm, and the methylene carbon (CH₂) at approximately δ 26-30 ppm. For instance, in 6-ethyl-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile, the ethyl group carbons resonate at 12.3 ppm (CH₃) and 26.9 ppm (CH₂). rsc.org

The carbons of the pyridinone ring itself will have signals in the intermediate region of the spectrum, with their exact chemical shifts influenced by the substituents and the nitrogen atom.

Table 2: Illustrative ¹³C NMR Chemical Shifts for this compound and Analogous Compounds

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Ethyl (CH₃) | 12-15 | rsc.org |

| Ethyl (CH₂) | 26-30 | rsc.org |

| Pyridinone Ring Carbons | 105-150 | rjptonline.orgrsc.org |

| Carbonyl (C=O) | 160-170 | rjptonline.org |

Application of ¹⁵N-Labeled Compounds in NMR Studies

While ¹H and ¹³C NMR are standard techniques, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen environment within the this compound molecule. However, the low natural abundance and lower sensitivity of the ¹⁵N nucleus often necessitate the use of ¹⁵N-labeled compounds.

The synthesis of ¹⁵N-labeled pyridinones allows for more facile acquisition of ¹⁵N NMR data. researchgate.netresearchgate.net These studies are crucial for understanding tautomeric equilibria, as the nitrogen chemical shift is highly sensitive to the electronic environment and bonding. For instance, ¹⁵N NMR can distinguish between the pyridone and hydroxypyridine tautomers.

Furthermore, techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy can be used to establish long-range correlations between protons and the nitrogen atom, aiding in the definitive assignment of the structure. researchgate.net Such studies are particularly valuable in complex derivatives of pyridinone where multiple nitrogen atoms may be present.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations.

A prominent and diagnostic feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the region of 1650–1700 cm⁻¹. For related pyridone structures, this C=O stretch is observed around 1675 cm⁻¹ and 1645.77 cm⁻¹. rsc.org Another important band is the N-H stretching vibration, which is generally observed as a broad peak around 3200 cm⁻¹.

The spectrum also displays C-H stretching vibrations for the ethyl group and the aromatic ring, as well as C=C and C-N stretching vibrations within the pyridinone ring. For example, in a similar pyridone derivative, bands at 2219.88 cm⁻¹ (C≡N, if present), 1645.77 cm⁻¹ (C=O), and 1613.96 cm⁻¹ were identified. rsc.org

Table 3: Key FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | ~3200 | |

| C=O Stretch (Lactam) | 1650-1700 | |

| C=C and C-N Stretches | 1600-1400 | rsc.org |

Raman Spectroscopy Applications for Specific Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for observing non-polar or symmetric vibrations. For this compound, Raman spectroscopy can be used to identify specific vibrational modes that may be weak or absent in the IR spectrum.

Key applications include the detection of ring breathing modes, which are characteristic of the pyridinone ring structure and typically appear in the 600–800 cm⁻¹ region. C-N stretching vibrations can also be observed, often around 1200 cm⁻¹.

Studies on related pyridinone systems have shown that Raman spectroscopy, often enhanced by techniques like Surface-Enhanced Raman Scattering (SERS) or combined with computational methods like Density Functional Theory (DFT), can provide detailed structural information. cas.czresearchgate.net For instance, the complexation of 3-hydroxy-4-pyridinones with metal ions leads to a significant enhancement of the Raman spectrum, allowing for sensitive detection and structural analysis. cas.czresearchgate.net Ultraviolet (UV) excitation has also been employed to enhance the Raman signals of pyridines adsorbed on surfaces. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For 2(1H)-pyridinone derivatives, this technique is particularly useful for studying the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms. researchgate.net

Electronic Absorption Spectra Analysis

The electronic absorption spectra of 2(1H)-pyridinone and its derivatives are characterized by distinct bands corresponding to π-π* and n-π* transitions. rsc.orgnih.gov In ethanol (B145695), 2(1H)-pyridone derivatives typically exhibit absorption bands in the range of 200-500 nm. rsc.org For instance, the UV/Vis spectrum of the parent compound, 2(1H)-pyridinone, in methanol (B129727) shows maximum absorption (λmax) at 226.2 nm and 297.6 nm. wikipedia.org

The position and intensity of these absorption bands are influenced by the substituents on the pyridinone ring. For example, the introduction of a phenyl group at the 4-position of a related 2-pyridone derivative results in a bathochromic (red) shift of the absorption maximum. tubitak.gov.tr The electronic absorption assignments, supported by FT-IR analysis, confirm the predominance of the lactam tautomeric form (2(1H)-pyridone) in both solution and solid states. rsc.org This is further corroborated by the presence of C=O stretching vibrations in FT-IR spectra and the corresponding C=O carbon signals in 13C-NMR spectra. rsc.org

| Compound | Solvent | λmax (nm) | Reference |

| 2(1H)-Pyridinone | Methanol | 226.2, 297.6 | wikipedia.org |

| 4,6-diaryl-3-cyano-2(1H)-pyridones | Ethanol | 200-500 | rsc.org |

Solvatochromic Behavior and Solvated H-bond Complex Examination

Solvatochromism describes the change in the color of a compound when dissolved in different solvents, which reflects changes in the electronic absorption spectra. google.com The tautomeric equilibrium of 2(1H)-pyridones is significantly influenced by the solvent's polarity. researchgate.netznaturforsch.com The pyridone form is generally favored in polar solvents, while both the pyridone and the 2-hydroxypyridine tautomers can coexist in non-polar solvents. researchgate.net

Studies on various 4,6-disubstituted-3-cyano-2-pyridones have shown that the absorption band for the 2-hydroxypyridine form appears at a shorter wavelength compared to the 2-pyridone form across all studied solvents. researchgate.net The polarity of the solvent has a minimal effect on the absorption maxima of some azo dyes containing the 2-pyridone moiety, though a slight hypsochromic (blue) shift can be seen with increasing polarity. tubitak.gov.tr In proton-donating solvents like acetic acid, a hypsochromic shift is observed relative to proton-accepting solvents such as DMF and DMSO. tubitak.gov.tr This behavior is attributed to the stabilization of the ground state of the molecule through hydrogen bonding with the solvent. The formation of solvated hydrogen-bond complexes plays a crucial role in the observed solvatochromic shifts.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. ontosight.ai For this compound, with a molecular weight of 123.15 g/mol , MS and HRMS provide precise mass measurements and valuable structural information.

The fragmentation pattern of 2(1H)-pyridinone under electron ionization (EI) can involve the loss of a hydroxyl radical ([M-OH]+) or a carbonyl group ([M-CO]+•). aip.org In derivatives, the fragmentation often begins with the loss of substituents. For instance, the mass spectra of N-substituted 2-pyridones show the removal of the substituents attached to the nitrogen atom. bibliomed.org High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy, which is critical for confirming the chemical formula. scielo.org.mx For example, HRMS has been used to confirm the molecular formula of various pyridone derivatives with ppm-level error. scielo.org.mx

| Compound | Ionization Method | Key Fragments | Reference |

| 2(1H)-Pyridinone | EI | [M-OH]+, [M-CO]+• | aip.org |

| N-substituted 2-pyridones | MS | Loss of N-substituent | bibliomed.org |

| 3,4,3-LI(1,2-HOPO) | ESI-MS/MS | m/z 614.3, 597.2 | nih.gov |

X-ray Crystallography for Absolute Configuration and Crystal Packing Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration. znaturforsch.com For 2(1H)-pyridinone derivatives, this technique confirms the planar nature of the pyridinone ring and reveals how the molecules are arranged in the crystal lattice. researchgate.net

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| Dichloridobis(1-ethyl-2,6-dimethylpyridinium-4-olate-κO)zinc(II) | Monoclinic | C2/c | C—H⋯O, C—H⋯Cl, π···π | researchgate.net |

| 1-ethyl-2,6-dimethyl-4(1H)-pyridinone trihydrate | Monoclinic | Cc | O-H---O, C-H---O | researchgate.net |

Computational and Theoretical Investigations of 6 Ethyl 2 1h Pyridinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and electronic properties of pyridinone systems. electrochemsci.orgnih.gov These calculations allow for the optimization of molecular geometries and the prediction of various electronic parameters that govern the molecule's behavior. electrochemsci.org DFT methods, such as B3LYP combined with a suitable basis set like 6-311G(d,p), are frequently employed to study pyridinone derivatives, providing a balance between computational cost and accuracy. electrochemsci.org

Electronic Structure Analysis and Frontier Molecular Orbital (HOMO/LUMO) Modeling

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reaction mechanisms. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govaimspress.com

For pyridinone derivatives, DFT calculations reveal that a smaller HOMO-LUMO gap corresponds to higher chemical reactivity and polarizability. nih.gov In studies of related heterocyclic systems, the HOMO is often localized over the electron-rich parts of the molecule, such as the pyridone ring, while the LUMO may be distributed over other parts of the structure, indicating the sites for charge transfer. materialsciencejournal.org For instance, in a study on a substituted pyran derivative, the HOMO was delocalized over the electron-rich pyran ring, while the LUMO was on the 4-nitrophenyl ring. materialsciencejournal.org The calculated HOMO-LUMO energy gap for various pyridinone and related heterocyclic derivatives typically falls within a range that signifies a stable yet reactive molecule, capable of engaging in chemical reactions. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Pyridinone-like Scaffolds

| Compound/Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyridine (B92270) Oxime Derivative (3POH) | - | - | 1.706 | mdpi.com |

| Pyridine Oxime Derivative (2POH) | - | - | 3.431 | mdpi.com |

| Pyridinyl Phosphonate Derivative | - | - | 3.605 |

This table presents data from related heterocyclic compounds to illustrate the typical range of FMO energies, as specific values for 6-Ethyl-2(1H)-pyridinone were not available in the searched literature.

Prediction of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool derived from DFT calculations to predict the sites of electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors indicating varying electrostatic potentials. uni-muenchen.de

Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. uni-muenchen.deresearchgate.net In pyridinone derivatives, the MEP analysis typically shows that the oxygen atom of the carbonyl group is a region of high electron density and negative potential, making it a primary site for electrophilic interactions. researchgate.netmdpi.com Conversely, the hydrogen atom attached to the nitrogen (in the pyridinone form) and hydrogens on the ring often exhibit a positive potential, indicating them as sites for nucleophilic interaction. mdpi.com This analysis is crucial for understanding how the molecule will interact with biological targets like enzyme active sites. mdpi.com

Tautomeric Structure Stability and Energy Differences

Pyridinones, including this compound, can exist in at least two tautomeric forms: the lactam (keto) form, 2-pyridinone, and the lactim (enol) form, 2-hydroxypyridine (B17775). The equilibrium between these forms is a critical aspect of their chemistry and biological activity. sciencemadness.org Computational studies using DFT and ab initio methods have been extensively used to determine the relative stabilities and energy differences between these tautomers. chemrxiv.orgwayne.edu

Theoretical calculations consistently show that the relative stability is highly dependent on the environment. stackexchange.com In the gas phase, the enol (2-hydroxypyridine) form is often predicted to be slightly more stable or of comparable energy to the keto form. wayne.edu However, in polar solvents and in the solid state, the keto (2-pyridinone) form is predominantly favored due to stronger intermolecular interactions, such as hydrogen bonding, which stabilize the polar lactam structure. stackexchange.comresearchgate.net The calculated energy difference between the tautomers is generally small, often just a few kJ/mol, but this small difference is enough to significantly shift the equilibrium depending on the solvent polarity and temperature. wayne.edustackexchange.comresearchgate.net For instance, studies on 2-pyridone itself show the keto form is more stable in the liquid state by about 8.8-8.9 kJ/mol. stackexchange.com The presence of substituents on the pyridine ring can further influence this equilibrium. researchgate.net

Molecular Dynamics (MD) Simulations for Solvent Effects on Reaction Pathways

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into how environmental factors, particularly solvents, affect conformational changes and reaction pathways. nih.govnih.gov While DFT is excellent for static properties, MD is essential for exploring the conformational landscape of a molecule over time in a solvated environment. mdpi.com

For pyridinone derivatives, MD simulations can reveal how different solvents influence the molecule's flexibility and preferred conformations. nih.govmdpi.com Solvents can stabilize or destabilize certain conformations through interactions like hydrogen bonding. nih.govnih.gov For example, a polar protic solvent like water can form strong hydrogen bonds with the carbonyl group of the pyridinone, influencing its orientation and reactivity. wuxibiology.com MD simulations of pyridone-containing dinucleotides have shown that modifications to the pyridone ring profoundly affect the molecule's conformational preferences, leading to more compact or extended structures depending on the substitution pattern. mdpi.com These solvent-induced conformational changes can, in turn, affect the accessibility of reactive sites and the energy barriers for reaction pathways, which is critical for understanding reaction mechanisms in solution. nih.govmdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Ligand-Target Interaction Modeling (e.g., Enzyme Active Sites)

The pyridinone scaffold is recognized as a valuable component in medicinal chemistry, capable of interacting with various biological targets, particularly the active sites of enzymes. nih.govfrontiersin.org The structure of pyridinone, with its hydrogen bond donors and acceptors, allows it to form key interactions within enzyme binding pockets. nih.govresearchgate.net

Molecular docking studies on pyridinone derivatives have shown their potential to inhibit a range of enzymes. For example, pyridinone-based compounds have been docked into the active sites of kinases, where they can act as peptide bond isosteres and form hydrogen bonds with the kinase hinge region. nih.govfrontiersin.orgnih.gov Docking studies have also been used to rationalize the activity of pyridinone derivatives as inhibitors of HIV reverse transcriptase and other viral enzymes. nih.gov These models reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the active site, providing a structural basis for the compound's inhibitory activity and guiding further optimization. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxypyridine |

| 2-Pyridone |

| 4-Nitrophenyl |

| Pyridine Oxime |

| Benzyl-hydrazinecarbodithioate |

| 2-Mercaptopyridine |

| Pyridone adenine (B156593) dinucleotide |

Prediction of Binding Affinities

The prediction of binding affinities is a critical component of computational drug design, providing insights into the potential efficacy of a compound. For derivatives of this compound, computational studies have been instrumental in estimating their interaction strength with various biological targets. For instance, in the context of HIV-1 reverse transcriptase inhibitors, the binding affinity of pyridinone derivatives is significantly influenced by factors such as hydrophobicity and aromatic ring stacking interactions. nih.gov The computational modeling of these interactions helps in predicting how tightly a derivative will bind to the enzyme's pocket. nih.gov

Studies on pyridone derivatives as inhibitors of other enzymes, such as isocitrate dehydrogenase 1 (IDH1), have also utilized computational methods to predict binding affinities. By employing scaffold hopping from a known ligand, researchers have designed novel pyridinone derivatives and predicted their binding modes and affinities. nih.gov These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

The following table provides a conceptual overview of how different substituents on the pyridinone ring, including the 6-ethyl group, can influence predicted binding affinities for a hypothetical enzyme target.

| Substituent Position | Type of Substituent | Predicted Effect on Binding Affinity | Rationale |

| Position 6 (Ethyl) | Alkyl Group | Moderate Increase | Enhances hydrophobic interactions within the binding pocket. |

| Position 3 | Bulky Aromatic Group | Significant Increase | Potential for strong π-π stacking and hydrophobic interactions. |

| Position 4 | Polar Group (e.g., -OH) | Variable | Can form hydrogen bonds, but may also introduce unfavorable polar interactions in a hydrophobic pocket. |

| Position 5 | Small Alkyl Group | Slight Increase | Contributes to van der Waals interactions. |

Analysis of Flexible Docking and Conformational Changes in Binding Pockets

Flexible docking simulations are a powerful tool for understanding the dynamic interactions between a ligand, such as a this compound derivative, and its target protein. These simulations allow for the movement of both the ligand and the amino acid side chains in the binding pocket, providing a more realistic model of the binding event.

For pyridinone derivatives targeting HIV-1 reverse transcriptase, flexible docking studies have shown that these molecules typically adopt a "butterfly" conformation within the binding site. nih.gov This conformation allows them to fit snugly into the non-nucleoside inhibitor binding pocket (NNIBP). The docking results have been found to be consistent with mutational data and structure-activity relationships, thereby validating the computational models. nih.gov

The analysis of conformational changes in the binding pocket upon ligand binding is also crucial. For example, the binding of a pyridinone derivative can induce shifts in the positions of key amino acid residues, such as Lys103, which can be critical for the inhibitor's potency. tandfonline.com Understanding these induced-fit effects is essential for designing inhibitors that are less susceptible to resistance mutations.

The table below summarizes key findings from flexible docking studies of pyridinone derivatives.

| Target Protein | Key Finding | Implication for Drug Design |

| HIV-1 Reverse Transcriptase | Pyridinone derivatives adopt a "butterfly" conformation. nih.gov | The scaffold is well-suited for the NNIBP. |

| HIV-1 Reverse Transcriptase | The N-NH group of a methyl-triazolone ring can form hydrogen bonds with Lys103. tandfonline.com | Modifications to this part of the molecule can enhance binding. |

| Kinesin Eg5 | A 2,6-diaryl-substituted pyridine derivative showed a favorable free energy of binding. nih.gov | Highlights the potential of the pyridine core for targeting other enzymes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery to predict the activity of unsynthesized compounds and to optimize lead structures.

Linear and Non-linear QSAR Approaches

Both linear and non-linear QSAR models have been applied to study pyridinone derivatives. nih.gov Linear models, such as those generated by the heuristic method (HM), are simpler and easier to interpret. nih.gov However, they may not capture the complex, non-linear relationships that often exist between structure and activity. frontiersin.org

Non-linear QSAR approaches, such as gene expression programming (GEP), can often provide more accurate and predictive models. nih.gov For a series of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives, a non-linear GEP model showed superior predictive performance compared to a linear HM model. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. tandfonline.commdpi.com These methods use 3D structural information to generate predictive models. For example, 3D-QSAR studies on pyridone derivatives as mIDH1 inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) have successfully identified key structural features responsible for their activity. tandfonline.commdpi.com

The following table compares the performance of linear and non-linear QSAR models for a set of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives. nih.gov

| QSAR Method | R² (Training Set) | R² (Test Set) | S² (Training Set) | S² (Test Set) |

| Heuristic Method (Linear) | 0.603 | - | 0.107 | - |

| Gene Expression Programming (Non-linear) | 0.839 | 0.760 | 0.037 | 0.157 |

Catastrophe QSAR Algorithms for Mechanism Identification

A more advanced, non-linear approach known as catastrophe-QSAR has been applied to pyridinone derivatives that are active against HIV-1. nih.gov This method utilizes Thom's catastrophe theory to model the non-linear relationships between structural parameters and biological activity. mdpi.com By analyzing the "catastrophes" or abrupt changes in the system's behavior, this approach can help to identify the underlying mechanism of action. nih.gov

For pyridinone-type HIV NNRTIs, catastrophe-QSAR analysis has confirmed the importance of hydrophobicity in the binding of the inhibitor to the p66 subunit of reverse transcriptase. mdpi.com This method also highlights the significance of aromatic ring stacking interactions in enhancing the binding affinity of the inhibitor-enzyme complex. nih.gov The catastrophe-QSAR approach can identify optimal molecular structural domains and predict which molecules will have the highest activity. nih.gov

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules of this compound and its derivatives arrange themselves in the solid state is governed by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. rsc.org These interactions are crucial for understanding the crystal structure and can influence physical properties such as solubility and melting point.

Hydrogen bonds are a key feature in the crystal packing of many pyridinone derivatives. In the case of 1-ethyl-2,6-dimethyl-4(1H)-pyridinone trihydrate, the water molecules play a significant role in the hydrogen-bonding network. researchgate.net

π-π stacking interactions between the aromatic rings of pyridinone molecules are also important. rsc.org These interactions can be influenced by the presence of other interactions, such as hydrogen bonding. rsc.org In some cases, hydrogen bonding can actually enhance the strength of π-π stacking interactions by depleting the π-electron density of the aromatic rings. rsc.org

The table below summarizes the key supramolecular interactions observed in the crystal structures of pyridinone-related compounds.

| Compound Type | Key Supramolecular Interactions | Reference |

| 1-ethyl-2,6-dimethyl-4(1H)-pyridinone trihydrate | Hydrogen bonding involving water molecules | researchgate.net |

| Polyfluorinated arylamines with 18-crown-6 | N–H⋯O hydrogen bonding and π-stacking | rsc.org |

| Salicylideneaniline derivative | Hydrogen-bridged chelate ring-assisted π-stacking | researchgate.net |

| Group IIB coordination compounds | π–π stacking and C—H⋯X hydrogen bonding | nih.gov |

Computational Analysis of Reaction Mechanisms and Kinetics

Computational chemistry can be used to investigate the mechanisms and kinetics of chemical reactions involving this compound and related compounds. For example, the synthesis of 2(1H)-pyridinones can proceed through various routes, and computational studies can help to elucidate the most favorable pathways. nih.gov

One area where computational analysis has been applied is in understanding the atmospheric chemistry of pyridine derivatives. oberlin.edu The reaction of ethyl-substituted pyridines with hydroxyl (OH) radicals has been studied using transition state theory calculations. oberlin.edu These calculations help to explain the effect of the ethyl substituent on the reaction rate constants. oberlin.edu

Similarly, the mechanism and kinetics of the reaction between 4-methyl aniline (B41778) and OH radicals have been investigated using computational methods. mdpi.com These studies provide valuable data on reaction rates and product formation, which can be difficult to obtain experimentally.

Biological Activities and Mechanistic Studies of 6 Ethyl 2 1h Pyridinone Derivatives

Mechanisms of Molecular Interaction with Biological Targets

The therapeutic potential of 6-ethyl-2(1H)-pyridinone derivatives stems from their ability to interact with biological systems through several key mechanisms. These include the inhibition of enzymes, chelation of metal ions, and interaction with specific cellular receptors.

Enzyme Inhibition by Active Site Binding

A primary mechanism by which this compound derivatives exert their biological effects is through the inhibition of enzymes by binding to their active sites. This interaction can block the normal function of the enzyme, thereby disrupting a biological pathway.

For instance, certain pyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, which is distinct from the active site where nucleotide binding occurs. nih.gov This binding induces a conformational change in the enzyme that inhibits its activity. One study reported a series of 3-aminopyridin-2(1H)-one derivatives with in vitro IC50 values as low as 19 nM against HIV-1 reverse transcriptase. nih.gov Two compounds from this series, 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one and its 4,7-dichloro analogue, were potent enough to be selected for clinical trials. nih.gov

Furthermore, pyridinone derivatives have been investigated as inhibitors of other enzymes, such as urease and histone deacetylase (HDAC). researchgate.net In the case of urease, it is proposed that the hydroxyl and amino groups of pyridinone derivatives can interact with amino acid residues, like His alpha323, located on the flap of the enzyme's active site, which contains nickel ions. researchgate.net

Metal Ion Chelation

The structure of this compound and its derivatives, particularly hydroxypyridinones, allows them to act as effective chelating agents for metal ions. mdpi.comresearchgate.netnih.gov This ability to bind metal ions is a key aspect of their biological activity. Hydroxypyridinones are characterized by a 6-membered N-heterocycle with ortho-positioned keto and hydroxy groups, which provide two oxygen donor atoms (O,O-donors). mdpi.comresearchgate.net This arrangement enables the formation of stable complexes with hard metal ions, most notably iron(III) (Fe³⁺). mdpi.comresearchgate.netkcl.ac.uk

The chelation of iron is particularly significant due to the role of this metal in various physiological and pathological processes. For example, some hydroxypyridinone-based chelators have been developed to sequester iron in conditions of iron overload. nih.govethernet.edu.et The 1,2-dimethyl-3-hydroxy-4-pyridinone, known as Deferiprone, is an approved oral drug for treating such conditions. nih.govmdpi.com The mechanism involves the formation of a stable 3:1 complex between the hydroxypyridinone ligand and Fe³⁺ at physiological pH. researchgate.net

Beyond iron, these compounds can also chelate other metal ions, and this property has been explored for various applications, including the remediation of heavy metal toxicity. researchgate.netnih.gov The effectiveness and selectivity of chelation can be tuned by modifying the structure of the pyridinone derivative. mdpi.com

Interaction with Specific Receptors

Derivatives of this compound can also exert their biological effects by interacting with specific cellular receptors. The pyridone core can act as a scaffold, directing substituents to engage with binding cavities on the receptor surface. mdpi.com

An example of this is the development of pyridone-based ligands for the cannabinoid receptor type 2 (CB2R). mdpi.com In one study, the 2-pyridone moiety served as a central pivot, allowing substituent groups to interact with hydrophobic and π-π stacking interactions within the receptor's binding site. mdpi.com Specifically, interactions with residues such as V113, V261, M265, F117, and F183 were observed. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Understanding the relationship between the chemical structure of this compound analogues and their biological activity is crucial for designing more potent and selective therapeutic agents. nih.gov SAR studies focus on how modifications at different positions of the pyridinone ring affect the compound's properties.

Influence of Substituents at Position 6 (e.g., Ethyl, Methyl, Halogens)

The substituent at the 6-position of the pyridinone ring has a significant impact on the biological activity of the molecule. nih.gov Studies have shown that variations at this position can modulate the compound's efficacy and spectrum of action. For example, in the context of anti-HIV agents, modifications at the C-6 position were found to be important for antiviral activity. nih.gov

In a series of analogues of an antagonist for antiapoptotic Bcl-2 proteins, it was found that the 6-position could accommodate a variety of alkyl groups without losing bioactivity. nih.gov In fact, replacing a bromo group at this position with different alkyl groups led to compounds with increased binding affinity and cytotoxicity. nih.gov Similarly, for certain kinase inhibitors, the introduction of a methyl group at an analogous position led to a substantial increase in potency, a phenomenon sometimes referred to as a "magic methyl" effect, which can be due to favorable lipophilic interactions or induced conformational changes. nih.gov

The electronic properties of substituents at position 6 can also be critical. For some anticancer pyridone derivatives, electron-withdrawing groups at this position were found to enhance antiproliferative activity. researchgate.net

Table 1: Influence of Substituents at Position 6 on Biological Activity

| Substituent at Position 6 | Observed Effect on Biological Activity | Example Compound Class | Reference |

| Ethyl, Methyl, other Alkyl groups | Can enhance antimicrobial and antitumor activity. Can be well-tolerated or improve binding affinity. nih.gov | Antitumor and Antimicrobial pyridinones | nih.gov |

| Halogens (e.g., Bromo) | Can be replaced by alkyl groups to increase bioactivity. nih.gov | Antiapoptotic Bcl-2 protein antagonists | nih.gov |

| Electron-withdrawing groups | May enhance antiproliferative activity. researchgate.net | Anticancer pyridone derivatives | researchgate.net |

Impact of Modifications at Position 2 (e.g., Ketones vs. Thiones)

The group at the 2-position of the pyridinone ring, typically a carbonyl (keto) group, is another key site for modification in SAR studies. Replacing the oxygen atom of the carbonyl group with a sulfur atom to form a thiopyridine (thione) can significantly alter the compound's biological profile.

For instance, a study on 2-thiopyrimidine derivatives, which share structural similarities with 2-thiopyridones, reported anti-inflammatory and analgesic activities. nih.gov Another study synthesized a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides and found that the reciprocal arrangement of sulfo and amino groups in the benzothiazine cycle led to a marked increase in analgesic activity compared to the parent compound, piroxicam. mdpi.com

Furthermore, O-alkylation at the 2-position, which converts the pyridone into a pyridine (B92270), has been shown to be a successful strategy in modulating the activity of PIM-1 kinase inhibitors. nih.govresearchgate.net This modification imparts aromaticity to the ring and can change the electronic configuration and conformation of the molecule, potentially leading to increased binding affinity. nih.gov One study found that O-methylation had a striking positive effect on analgesic activity, while N-methylation only slightly reduced potency. nih.gov

Table 2: Impact of Modifications at Position 2 on Biological Activity

| Modification at Position 2 | Observed Effect on Biological Activity | Example Compound Class | Reference |

| Ketone (C=O) | Standard functional group in many active pyridinone derivatives. | Various | |

| Thione (C=S) | Can lead to anti-inflammatory and analgesic activities. nih.gov | 2-Thiopyrimidine derivatives | nih.gov |

| O-Alkylation | Imparts aromaticity, can increase binding affinity and alter inhibitor kinetics. nih.govresearchgate.net | PIM-1 kinase inhibitors | nih.govresearchgate.net |

This table summarizes general findings from SAR studies. The specific impact of a modification is context-dependent.

Effects of Substituents at Position 3

The introduction of various heterocyclic and carbocyclic moieties at the 3-position of the this compound ring has been a key strategy in the development of potent bioactive agents. These substituents significantly influence the molecule's interaction with biological targets.

Benzoxazolyl Moieties: The incorporation of a benzoxazole (B165842) ring at the 3-position has been particularly fruitful in the discovery of potent HIV-1 reverse transcriptase (RT) inhibitors. For instance, 3-[(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one was identified as a highly selective antagonist of the RT enzyme, with an IC50 of 23 nM. nih.gov This compound effectively inhibited the spread of HIV-1 IIIB infection in MT4 human T-lymphoid cell culture with a CIC95 of 50-100 nM. nih.gov The development of this series was spurred by the initial weak antiviral activity of 3-[(phthalmido)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one, highlighting the critical role of the benzoxazole substituent in enhancing potency. nih.gov

Furo[3,2-c]pyridinyl and Indenyl Moieties: While direct data on the effects of furo[3,2-c]pyridinyl and indenyl moieties specifically on this compound is limited in the provided context, the broader principle of substituent effects on pyridinone derivatives is well-established. The electronic and steric properties of these fused ring systems would be expected to modulate the biological activity. For example, the introduction of an indole (B1671886) core, a related heterocyclic system, has been shown to improve the antitumor activities of 4,6-diaryl-2-amino-3-cyanopyridines. nih.gov

Fluorobenzoxazol Moieties: The strategic placement of fluorine atoms on the benzoxazole ring can further refine the biological activity profile. Fluorine's high electronegativity and ability to form strong bonds can alter the molecule's electronic distribution, metabolic stability, and binding affinity to target enzymes. While specific examples for this compound are not detailed, the use of fluorinated pyridines in other contexts has been shown to impact antibacterial activity. mdpi.com

Role of N-Substituents on Biological Activity

The substituent at the nitrogen atom (N1 position) of the pyridinone ring plays a crucial role in determining the compound's biological properties. The nature of this substituent can influence factors such as solubility, cell permeability, and interaction with the target protein.

Research on N-substituted-3-chloro-2-azetidinones, which share a heterocyclic nitrogen, has shown that modifications at this position significantly impact antibacterial activity. mdpi.com Similarly, in a series of (N^N^N)platinum pyridyl complexes, ancillary pyridine ring substitution became significant under irradiation conditions, with fluoromethylated substituents enhancing cytotoxicity. rsc.org This underscores the principle that N-substituents can profoundly modulate the biological effects of the parent molecule. The presence of certain organic groups like amino, hydroxy, methoxy, and sulfamide (B24259) attached to the pyridine nucleus has been noted to increase the biological activities of the compounds. mdpi.com

Comparative Analysis with Structural Analogues and Derivative Series

The biological activity of this compound derivatives is best understood through comparative analysis with their structural analogues. For instance, a comparison between pyridazinone and 2-pyridinone scaffolds revealed that both can act as agonists for formyl peptide receptors (FPRs), leading to reduced pain hypersensitivity in inflammatory arthritis models. nih.gov

In a series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, it was found that these ester derivatives exhibited better analgesic and anti-inflammatory activity and lower ulcerogenic effects compared to the parent 6-substituted-3(2H)-pyridazinones. nih.gov This highlights how even relatively small structural modifications can lead to significant improvements in the therapeutic profile. Furthermore, a comparative analysis of dimeric dipyridothiazines with m-xylene (B151644) and lutidine moieties showed that the nature of the linker significantly influenced their anticancer potential, with the lutidine-containing dimers demonstrating higher activity. mdpi.com This difference was attributed to different binding modes with histone deacetylase. mdpi.com

In Vitro and In Vivo Pharmacological Activity Assessments (excluding human clinical trials)

Antitumor and Anti-proliferative Effects in Cancer Cell Lines

Derivatives of this compound have demonstrated significant potential as anticancer agents. The antiproliferative activity of these compounds has been evaluated against a variety of human cancer cell lines.

For example, a series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives were evaluated for their antiproliferative activity against HepG-2 (liver cancer) and Caco-2 (colorectal cancer) cell lines. nih.gov Spiro-pyridine derivatives, in particular, showed promising results, with one compound exhibiting a lower IC50 value (7.83 ± 0.50 μM) against Caco-2 cells than the standard drug Doxorubicin (IC50 = 12.49 ± 1.10 μM). nih.gov The presence of a cyano group at the C3 position of the pyridine ring was found to enhance this activity. nih.gov

In another study, 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives were found to be cytotoxic against various human tumor cells, indicating that the introduction of an indole core can enhance the antitumor properties of the pyridine scaffold. nih.gov Furthermore, the antiproliferative activity of ZD-1839 (Iressa), a quinazoline (B50416) derivative that selectively inhibits the EGFR tyrosine kinase, was evaluated in several human cancer cell lines, including ovarian, breast, and colon cancer cells. nih.gov ZD-1839 inhibited colony formation in a dose-dependent manner and, at higher doses, induced apoptosis. nih.gov

The table below summarizes the antiproliferative activity of selected pyridine derivatives against various cancer cell lines.

| Compound/Derivative Series | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Spiro-pyridine derivatives | Caco-2 | IC50 = 7.83 ± 0.50 μM | nih.gov |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridines | Various human tumor cells | Cytotoxic | nih.gov |

| ZD-1839 (Iressa) | OVCAR-3, ZR-75-1, MCF-10A ras, GEO | Inhibition of colony formation, induction of apoptosis | nih.gov |

| 9-Methoxycanthin-6-one | A2780, SKOV-3, MCF-7, HT-29, A375, HeLa | IC50 values ranging from 3.79 to 15.09 µM | mdpi.com |

Antimicrobial and Antiviral Properties

The this compound scaffold and its derivatives have been investigated for their antimicrobial and antiviral activities, with notable success in the development of HIV-1 reverse transcriptase inhibitors.

As mentioned previously, 3-[(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one is a potent and specific inhibitor of HIV-1 RT. nih.gov Another series of 4-(arylthio)-pyridin-2(1H)-ones, designed as hybrid molecules of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and pyridinone, also exhibited potent HIV-1 specific RT inhibitory properties. nih.gov Two compounds from this series, 16 and 7c, inhibited HIV-1 replication at nanomolar concentrations (3 and 6 nM, respectively). nih.gov

Beyond antiviral activity, pyridine derivatives have also shown promise as antimicrobial agents. The antibacterial activity of certain pyridinium (B92312) bromide salts has been demonstrated against Gram-negative bacteria. mdpi.com Additionally, 6-chloro-pyridin-2-yl-amine derivatives have been synthesized and screened for their antibacterial and antifungal activities, with some compounds showing potent activity against pathogenic strains. researchgate.net

The table below presents a summary of the antimicrobial and antiviral activities of selected pyridinone derivatives.

| Compound/Derivative Series | Target | Activity | Reference(s) |

| 3-[(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one | HIV-1 Reverse Transcriptase | IC50 = 23 nM | nih.gov |

| 4-(Arylthio)-pyridin-2(1H)-ones (compounds 16 and 7c) | HIV-1 Replication | Inhibition at 3 nM and 6 nM | nih.gov |

| Pyridinium bromide salts | Gram-negative bacteria | Antibacterial activity | mdpi.com |

| 6-Chloro-pyridin-2-yl-amine derivatives | Various pathogenic bacteria and fungi | Potent antibacterial and antifungal activity | researchgate.net |

| 1H-pyrazolo[3,4-b]pyridine derivatives | Herpes Simplex Virus Type-1 (HSV-1) | Inhibition of HSV-1 replication | nih.gov |

Anti-inflammatory Actions

Derivatives of this compound have also been explored for their anti-inflammatory properties. The pyridazinone structure, a close analogue, is considered a potential scaffold for developing novel anti-inflammatory drugs. nih.gov Some pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

A series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives were synthesized and tested for their in vivo anti-inflammatory activity using the carrageenan-induced hind paw edema model. nih.gov These compounds demonstrated significant anti-inflammatory effects and, importantly, did not show the gastric ulcerogenic effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, pyrazolo[1,5-a]quinazolines, which contain a pyridine-like ring system, have been identified as having anti-inflammatory activity. mdpi.com Eleven compounds from this class showed IC50 values ranging from 4.8 to 30.1 µM in anti-inflammatory assays. mdpi.com The presence of a primary amide group at position 3 of the heteroaromatic scaffold appeared to be favorable for this activity. mdpi.com

Other Noteworthy Biological Activities (e.g., Antimalarial, Cardiotonic, Insecticidal)

Beyond the extensively studied applications, derivatives of this compound and related pyridinone scaffolds have demonstrated a diverse range of other significant biological activities. These include promising developments in the fields of antimalarial, cardiotonic, and insecticidal research, highlighting the versatility of the pyridinone core structure in medicinal chemistry and agrochemistry. nih.govfrontiersin.org

Antimalarial Activity

The pyridinone scaffold, particularly the 4(1H)-pyridone isomer, has emerged as a privileged structure in the quest for new antimalarial agents. nih.gov These compounds are of particular interest due to their potential to act on multiple stages of the Plasmodium parasite's lifecycle, including the blood, liver, and transmission stages, which is a critical requirement for malaria eradication. nih.govnih.govresearchgate.net

Research has shown that many 4(1H)-pyridone and 4(1H)-quinolone derivatives exert their antimalarial effect by inhibiting the parasite's mitochondrial electron transport chain at the cytochrome bc₁ complex. nih.govacs.org This mechanism is shared with the clinical drug atovaquone. nih.govresearchgate.net

Initial investigations into the antimalarial properties of pyridinones can be traced back to the evaluation of clopidol (B1669227) (3,5-dichloro-2,6-dimethyl-4(1H)-pyridone) by the Walter Reed Army Institute of Research. nih.gov While clopidol itself showed in vivo activity against various Plasmodium species, including chloroquine-resistant P. falciparum, it suffered from poor pharmacokinetic properties. nih.gov This led to further research focused on optimizing the 4(1H)-pyridone core.

More recent studies have produced highly potent derivatives. For instance, the replacement of lipophilic phenyl rings with more polar pyridine rings on the side chain of 4(1H)-pyridones has led to compounds with improved pharmacokinetic profiles and potent in vitro and in vivo activity. acs.org Similarly, the development of 2-pyridyl substituted 4(1H)-quinolones has yielded compounds with low nanomolar IC₅₀ values against drug-resistant P. falciparum and improved aqueous solubility. researchgate.net

Furthermore, hybridization of the pyrazolopyridine scaffold with a quinoline (B57606) moiety has produced derivatives with significant in vivo antimalarial activity against Plasmodium berghei and potent in vitro activity against chloroquine-resistant Plasmodium falciparum. tandfonline.com For example, compound 2g from one such study, which features a pyridine ring, showed an impressive 91% inhibition of parasite multiplication in mice and an in vitro IC₅₀ of 0.0402 µM against a chloroquine-resistant strain. tandfonline.com

Table 1: Antimalarial Activity of Selected Pyridinone and Quinolone Derivatives

| Compound ID | Description | Target/Strain | Activity | Reference |

|---|---|---|---|---|

| Clopidol | 3,5-dichloro-2,6-dimethyl-4(1H)-pyridone | P. falciparum (chloroquine-resistant), P. berghei, P. cynomolgi, P. gallinaceum | In vivo active | nih.gov |

| Compound 2g | Pyridine derivative | P. berghei (in vivo) | 91% inhibition @ 50 µmol/kg | tandfonline.com |

| Compound 2g | Pyridine derivative | P. falciparum RKL9 (CQ-resistant) | IC₅₀ = 0.0402 µM | tandfonline.com |

| Compound 2a | Pyridine derivative | P. berghei (in vivo) | 90% inhibition @ 50 µmol/kg | tandfonline.com |

| Compound 2a | Pyridine derivative | P. falciparum RKL9 (CQ-resistant) | IC₅₀ = 0.0660 µM | tandfonline.com |

| Compound 2h | Pyridine derivative | P. berghei (in vivo) | 80% inhibition @ 50 µmol/kg | tandfonline.com |

| Compound 22 | Aromatized Tetrahydroacridone analogue | P. berghei (in vivo) | 95% parasitemia decrease @ 100 mg/kg/day | nih.gov |

| Compound 22 | Aromatized Tetrahydroacridone analogue | P. falciparum D6 (CQ-sensitive) | EC₅₀ = 45 nM | nih.gov |

| Compound 22 | Aromatized Tetrahydroacridone analogue | P. falciparum Dd2 (multidrug-resistant) | EC₅₀ = 77 nM | nih.gov |

| Compound 22 | Aromatized Tetrahydroacridone analogue | P. falciparum TM90-C2B (atovaquone-resistant) | EC₅₀ = 71 nM | nih.gov |

Cardiotonic Activity

Certain 2(1H)-pyridinone derivatives have been investigated for their potential as cardiotonic agents for the treatment of congestive heart failure. The mechanism of action for some of these compounds is believed to involve the inhibition of cGMP-inhibited cAMP phosphodiesterase (PDE3), an enzyme involved in cardiac muscle contraction. This mechanism is similar to that of the established cardiotonic drugs amrinone (B1666026) and milrinone, which are also based on a bipyridine structure.

Studies have explored the synthesis and biological evaluation of derivatives such as 3-acetyl-4-amino-3,4-dihydropyridin-2(1H)-one and 3-acetyl-3,4-dihydro-4-(phenylamino)pyridin-2(1H)-one. These compounds were assessed for their cardiotonic effects using techniques like the isolated frog heart perfusion method. The results indicated that these pyridinone derivatives exhibited good activity, showing an increase in the force of contraction of spontaneously beating guinea pig atria, comparable to standard drugs. The presence of an oxo group at the 2-position and specific substitutions at the 4-position of the pyridine ring were found to be important for their cardiotonic activity.

Table 2: Cardiotonic Activity of Selected 2(1H)-Pyridinone Derivatives

| Compound Class | Test Model | Observed Effect | Reference |

|---|---|---|---|

| 3-acetyl-4-amino-3,4-dihydropyridin-2(1H)-one derivatives | Isolated frog heart perfusion | Good activity compared to standard drugs | |

| 3-acetyl-3,4-dihydro-4-(phenylamino)pyridin-2(1H)-one derivatives | Isolated frog heart perfusion | Good activity compared to standard drugs | |

| 4-amino derivatives of 3-acetyl-2-pyridone | Spontaneously beating guinea pig atria | Increase in the force of contraction | |

| Milrinone analogs 5c, 5d, and 5e | Isolated guinea pig atria | Exhibited better cardiotonic activity |

Insecticidal Activity

The pyridine and pyridinone scaffolds are integral to the structure of several classes of insecticides, most notably the neonicotinoids. chempanda.com Research has expanded to include various derivatives of this compound and related structures, which have shown significant insecticidal properties against a range of pests, particularly aphids. mdpi.comresearchgate.net

One area of focus has been the development of mesoionic pyrido[1,2-α]pyrimidinone derivatives. These compounds, which can be synthesized from pyridinone precursors, have demonstrated notable activity against the cowpea aphid, Aphis craccivora. mdpi.com For example, compound I13 from a series of these derivatives showed a 92% mortality rate at a concentration of 100 µg/mL. mdpi.com Proteomic analysis suggested that these compounds may act by altering cellular structure and metabolism in the target insects. mdpi.com

Another successful approach involves the synthesis of pyridino[1,2-a]pyrimidine mesoionics bearing indole-containing substituents. One such compound, F45, exhibited an LC₅₀ value of 2.97 mg/L against aphids, which is comparable to the commercial insecticide triflumezopyrim. nih.gov Molecular docking studies of F45 suggest that it may interact with neuronal nicotinic acetylcholine (B1216132) receptors, indicating a potential impact on the aphid's nervous system. nih.gov

Furthermore, other functionalized pyridine derivatives have been synthesized and tested against Aphis craccivora, with some compounds showing toxicological activity close to that of the neonicotinoid acetamiprid. acs.org For instance, compound 1f in one study, which contains a 4-chlorophenyl group, two cyano groups, a phenyl moiety, and an ethoxy group, demonstrated high insecticidal activity. acs.org

Table 3: Insecticidal Activity of Selected Pyridinone and Pyridine Derivatives

| Compound ID | Description | Target Pest | Activity | Reference |

|---|---|---|---|---|

| I13 | Mesoionic pyrido[1,2-α]pyrimidinone derivative | Aphis craccivora | 100% mortality @ 200 µg/mL, 92% mortality @ 100 µg/mL | mdpi.com |

| I1 | Mesoionic pyrido[1,2-α]pyrimidinone derivative | Aphis craccivora | 85% mortality rate | mdpi.com |

| I2 | Mesoionic pyrido[1,2-α]pyrimidinone derivative | Aphis craccivora | 69% mortality rate | mdpi.com |

| F45 | Pyridino[1,2-a]pyrimidine mesoionic with indole substituent | Aphids | LC₅₀ = 2.97 mg/L | nih.gov |

| Compound 1f | Pyridine derivative with 4-chlorophenyl group | Aphis craccivora (nymphs) | LC₅₀ = 0.080 mg/L | acs.org |